Arginine pyroglutamate

Description

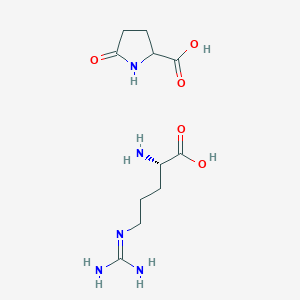

Structure

2D Structure

Properties

CAS No. |

64855-91-0 |

|---|---|

Molecular Formula |

C11H21N5O5 |

Molecular Weight |

303.32 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t4-;/m0./s1 |

InChI Key |

UYCAGRPOUWSBIQ-WCCKRBBISA-N |

SMILES |

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Isomeric SMILES |

C1CC(=O)NC1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Other CAS No. |

64855-91-0 |

Synonyms |

G-278 pirglutargina |

Origin of Product |

United States |

Foundational & Exploratory

The Neuro-Functional Mechanisms of Arginine Pyroglutamate: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanisms of action of arginine pyroglutamate (B8496135) within neuronal cells. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding, presents available quantitative data, and visualizes key signaling pathways to elucidate the compound's effects on neural function.

Executive Summary

Arginine pyroglutamate is a salt composed of the amino acid L-arginine (B1665763) and pyroglutamic acid, a cyclical derivative of glutamic acid. While research on the combined entity is limited, the available evidence strongly suggests that its mechanism of action is attributable to the distinct and potentially synergistic effects of its constituent components following dissociation. L-arginine primarily contributes through its role as the substrate for nitric oxide synthase (NOS), influencing synaptic plasticity and neuroprotection. Pyroglutamic acid, recognized for its nootropic properties, appears to modulate glutamatergic and cholinergic systems. One study posits that the salt form of this compound may possess unique pharmacokinetic properties that enhance the central nervous system bioavailability of its components, leading to more pronounced effects on learning and memory than the administration of the individual amino acids alone[1].

Core Components and Their Neuronal Impact

L-Arginine: The Nitric Oxide Precursor and Neuromodulator

L-arginine is a semi-essential amino acid that plays a pivotal role in several metabolic pathways within the central nervous system[2]. Its transport across the blood-brain barrier is mediated by the cationic amino acid transporter 1 (CAT1), ensuring its availability to neural tissues[3].

2.1.1 The Nitric Oxide-cGMP Signaling Pathway

The most well-characterized function of L-arginine in neurons is its role as the sole substrate for nitric oxide synthase (NOS)[4][5]. In neuronal cells, the constitutively expressed neuronal NOS (nNOS) is activated by an influx of Ca²⁺, often triggered by the activation of N-methyl-D-aspartate (NMDA) receptors. The binding of a Ca²⁺-calmodulin complex to nNOS initiates the conversion of L-arginine to L-citrulline and nitric oxide (NO)[6].

NO, a gaseous signaling molecule, diffuses to adjacent neurons and activates soluble guanylate cyclase (sGC). This enzyme then converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors. This pathway is integral to synaptic plasticity, including long-term potentiation (LTP), and contributes to the regulation of cerebral blood flow[6][7].

2.1.2 Modulation of GABAergic Neurotransmission

Beyond the NO pathway, L-arginine has been shown to potentiate GABA-mediated synaptic transmission in dopamine (B1211576) neurons. This effect is independent of NO synthesis and is suggested to result from the inhibition of GABA transporters, thereby increasing the synaptic concentration of GABA[8].

2.1.3 Neuroprotective and Anti-Inflammatory Effects

Recent studies have highlighted the neuroprotective potential of L-arginine. In models of Alzheimer's disease, oral administration of arginine has been shown to suppress the aggregation of amyloid-β (Aβ) peptides and reduce neuroinflammation, leading to improved cognitive outcomes in animal models[9]. In the context of ischemic injury, arginine demonstrates neuroprotective effects by suppressing the HIF-1α/LDHA-mediated inflammatory response in microglia[10].

Pyroglutamic Acid: A Nootropic Modulator of Excitatory and Cholinergic Systems

Pyroglutamic acid (PCA) is a naturally occurring amino acid derivative found in the brain[11]. It is known for its cognitive-enhancing, or nootropic, effects[11][12].

2.2.1 Interaction with the Glutamatergic System

PCA demonstrates a clear interaction with the glutamatergic system. It competitively inhibits the high-affinity uptake of glutamate (B1630785) in synaptosomes and can bind to glutamate receptors[13]. Specifically, L-PCA has been shown to interact with ³H-L-glutamic acid binding sites in the rat forebrain[14]. Furthermore, PCA can stimulate the Na⁺-dependent transport of glutamate across the abluminal side of the blood-brain barrier, suggesting a role in glutamate homeostasis[15].

2.2.2 Influence on the Cholinergic System

The cognitive-enhancing effects of pyroglutamic acid are also attributed to its influence on the cholinergic system. It is reported to help maintain and stabilize levels of acetylcholine, a critical neurotransmitter for learning and memory[11].

Synergistic Hypothesis and Cognitive Enhancement

The combination of L-arginine and pyroglutamic acid in a single salt may offer a synergistic advantage. While L-arginine enhances blood flow through vasodilation and provides neuroprotective benefits, pyroglutamic acid directly modulates neurotransmitter systems involved in memory and cognition[12][16]. An early study demonstrated that this compound moderately accelerates learning in a conditioned avoidance response task in rats, an effect not observed with the random association of the two amino acids[1]. This finding supports the hypothesis of a unique pharmacokinetic profile for the combined salt, potentially leading to enhanced brain uptake or sustained action of its components[1]. Furthermore, in a study on aged rats, the arginine salt of pyroglutamic acid was shown to improve both the acquisition of active avoidance behavior and the retention of passive avoidance responses, indicating an enhancement of learning and memory capacities[17].

Quantitative Data

The available quantitative data on the direct interaction of this compound with neuronal targets is sparse. However, studies on its individual components provide some measurable parameters.

| Component | Target/Assay | Parameter | Value | Species/Tissue | Reference |

| L-Pyroglutamic Acid | ³H-L-glutamic acid binding | IC₅₀ | 28.11 µM | Rat forebrain | [14] |

| L-Glutamic Acid | ³H-L-glutamic acid binding | IC₅₀ | 1.68 µM | Rat forebrain | [14] |

| L-Aspartic Acid | ³H-L-glutamic acid binding | IC₅₀ | 16.95 µM | Rat forebrain | [14] |

Key Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms described, the following diagrams have been generated using the DOT language.

Figure 1: L-Arginine-mediated nitric oxide signaling pathway in neuronal cells.

Figure 2: Postulated interactions of pyroglutamic acid with the glutamatergic system.

Figure 3: A generalized experimental workflow for in vitro assessment of this compound.

Detailed Experimental Protocols

Objective: To determine if this compound protects primary cortical neurons from glutamate-induced cell death.

Materials:

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine coated culture plates (96-well)

-

This compound, L-arginine, Pyroglutamic acid

-

L-glutamic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture:

-

Isolate and culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

-

Maintain cultures in a humidified incubator at 37°C and 5% CO₂ for 7-10 days to allow for maturation.

-

-

Compound Preparation and Treatment:

-

Prepare stock solutions of this compound, L-arginine, and pyroglutamic acid in sterile water or culture medium.

-

On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of the test compounds (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include a vehicle-only control group.

-

Pre-incubate the neurons with the compounds for 1-2 hours.

-

-

Induction of Excitotoxicity:

-

Following pre-incubation, add L-glutamic acid to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Do not add glutamate to a set of control wells (no-toxin control).

-

Incubate the plates for 24 hours.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the 24-hour incubation, remove the culture medium.

-

Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the no-toxin control group.

-

Conclusion and Future Directions

The mechanism of action of this compound in neuronal cells is best understood as a dual-pronged approach, leveraging the established neuro-active properties of both L-arginine and pyroglutamic acid. The primary pathways involved include the L-arginine-dependent nitric oxide-cGMP cascade, modulation of GABAergic signaling, and pyroglutamic acid's interaction with glutamatergic and cholinergic systems. While there is a compelling hypothesis that the salt form enhances bioavailability, leading to improved cognitive outcomes, further research is critically needed.

Future investigations should focus on directly assessing the transport of this compound across the blood-brain barrier and its dissociation kinetics in the central nervous system. Head-to-head studies comparing the in vivo efficacy of this compound against equimolar doses of its individual components are essential to validate the pharmacokinetic advantage hypothesis. Furthermore, detailed electrophysiological and molecular studies are required to elucidate any unique, synergistic, or novel mechanisms of the intact compound on neuronal receptors and signaling cascades.

References

- 1. Chemistry and pharmacology of this compound. Analysis of its effects on the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-arginine signalling potential in the brain: the peripheral gets central - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developmental changes of l-arginine transport at the blood-brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brain Health, Arginine Metabolism & Tocotrienols | ExcelVite - Advancing Palm Nutraceutical Science [excelvite.com]

- 5. The role of L-arginine metabolism in neurocritical care patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nitric Oxide / Arginine System in the Thalamus. [ucl.ac.uk]

- 8. L-arginine potentiates GABA-mediated synaptic transmission by a nitric oxide-independent mechanism in rat dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neurosciencenews.com [neurosciencenews.com]

- 10. Arginine is neuroprotective through suppressing HIF-1α/LDHA-mediated inflammatory response after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aor.ca [aor.ca]

- 12. caringsunshine.com [caringsunshine.com]

- 13. Effects of pyroglutamic acid on corticostriatal glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyroglutamate stimulates Na+ -dependent glutamate transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caringsunshine.com [caringsunshine.com]

- 17. Pyroglutamic acid improves learning and memory capacities in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of L-Arginine L-Pyroglutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine L-Pyroglutamate is a compound that combines the semi-essential amino acid L-arginine with L-pyroglutamic acid, a cyclic derivative of glutamic acid. This molecule has garnered significant interest for its dual-action potential, leveraging the distinct biological roles of its constituent parts. The L-arginine component is a well-established precursor to nitric oxide (NO), a critical signaling molecule in vasodilation and cardiovascular health.[1][2][3] The L-pyroglutamate moiety is noted for its nootropic properties, purportedly influencing cognitive function through modulation of neurotransmitter systems.[4] This technical guide provides an in-depth review of the biological functions of L-arginine L-pyroglutamate, focusing on its endocrinological and neurological mechanisms of action. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development.

Core Biological Functions

The primary biological activities of L-arginine L-pyroglutamate can be categorized into two main areas: endocrinological effects, specifically the stimulation of Growth Hormone (GH), and neurological effects, including cognitive enhancement.

Endocrinological Effects: Growth Hormone Secretion

One of the most cited functions of L-arginine L-pyroglutamate is its ability to stimulate the release of Growth Hormone from the pituitary gland, particularly when administered in combination with L-lysine.[5] The L-arginine component is believed to be the primary driver of this effect. The proposed mechanism is not a direct stimulation of the pituitary somatotroph cells, but rather an indirect action at the level of the hypothalamus. L-arginine is thought to inhibit the release of somatostatin (B550006), a hormone that acts as a powerful inhibitor of GH secretion.[2][6][7] By reducing this inhibitory signal, L-arginine permits a greater release of GH in response to endogenous Growth Hormone-Releasing Hormone (GHRH).[2][4]

Neurological and Nootropic Effects

The nootropic, or cognitive-enhancing, properties of L-arginine L-pyroglutamate are attributed to both of its components.

-

L-Arginine and Cerebral Vasodilation: As a precursor to nitric oxide, L-arginine plays a crucial role in promoting vasodilation.[8] This action improves blood circulation throughout the body, including the brain. Enhanced cerebral blood flow can lead to better oxygen and nutrient delivery to neural tissues, which is hypothesized to support overall cognitive function and health.[9][10] Clinical studies on L-arginine alone have shown that its ability to ameliorate endothelial dysfunction is linked to significant improvements in cognitive function in older adults.[10][11]

-

L-Pyroglutamate and Neurotransmitter Modulation: L-pyroglutamic acid, a molecule naturally present in the brain and cerebrospinal fluid, is believed to exert a more direct influence on neurotransmitter systems.[4] Research suggests that L-pyroglutamate interacts with excitatory amino acid receptors, potentially acting as a glutamate (B1630785) receptor antagonist.[11] This action is proposed to increase the release of Gamma-aminobutyric acid (GABA), the brain's primary inhibitory neurotransmitter. This GABAergic activation, in turn, has been shown to stimulate the release of acetylcholine (B1216132), a neurotransmitter vital for learning and memory.

Signaling Pathways

Growth Hormone Release Pathway

The stimulation of GH release by L-arginine is primarily a process of disinhibition at the hypothalamic level. L-arginine crosses into the central nervous system and suppresses the release of somatostatin from neurosecretory neurons in the hypothalamus. This reduction in somatostatin "lifts the brakes" on the anterior pituitary, allowing for increased secretion of GH into the bloodstream.

Nitric Oxide (NO) Synthesis Pathway

The cardiovascular and some of the cognitive benefits of L-arginine are mediated through its conversion to nitric oxide. This reaction is catalyzed by the enzyme Nitric Oxide Synthase (NOS). The resulting NO acts as a potent vasodilator, relaxing the smooth muscle of blood vessels and improving blood flow.

L-Pyroglutamate Nootropic Pathway

L-pyroglutamate appears to modulate key neurotransmitter systems associated with cognitive function. By acting on glutamate receptors, it triggers a cascade that increases the release of both GABA and acetylcholine in the cerebral cortex.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from clinical studies investigating the components of L-arginine L-pyroglutamate.

Table 1: Endocrinological Effects - Growth Hormone Release Study based on the combined administration of L-arginine L-pyroglutamate and L-lysine hydrochloride.

| Parameter | Dosage | Subjects | Result | Time to Peak Effect | Citation |

| Growth Hormone (GH) Secretion | 1200 mg L-arginine pyroglutamate + 1200 mg L-lysine HCl | 15 healthy males (20-42 years) | 2 to 8-fold increase in biologically active GH from baseline | 30 - 120 minutes post-ingestion | [2][5][12] |

Table 2: Neurological Effects - Cognitive Function Study based on the administration of L-arginine alone.

| Parameter | Dosage | Subjects | Assessment Tool | Result | Citation |

| Global Cognitive Function | 1.6 g/day for 4 weeks | 35 hypertensive, frail elderly patients | Montreal Cognitive Assessment (MoCA) | Statistically significant improvement in MoCA score vs. placebo (p=0.0178) | [10][11][13] |

Key Experimental Protocols

Protocol: Oral Amino Acid Stimulation of Growth Hormone (Isidori et al., 1981)

This protocol is a summary of the landmark study demonstrating the GH-releasing effect of arginine pyroglutamate and lysine.[2][3][12]

-

Objective: To evaluate the effect of a combined oral dose of L-arginine L-pyroglutamate and L-lysine hydrochloride on pituitary Growth Hormone secretion.

-

Subjects: 15 healthy male volunteers, aged 20-42 years. Standard inclusion criteria for such studies typically involve normal body mass index, no history of endocrine disorders, and cessation of any medications that could interfere with GH secretion.[3][14][15]

-

Procedure:

-

Subjects undergo an overnight fast.

-

A baseline (T=0) venous blood sample is drawn in the morning.

-

A single oral dose consisting of 1200 mg of L-arginine-2-pyrrolidone-5-carboxylate and 1200 mg of L-lysine hydrochloride is administered.[12]

-

Subsequent venous blood samples are collected at 30, 60, 90, and 120 minutes post-administration.[12]

-

Blood samples are centrifuged, and the resulting serum/plasma is stored at -20°C or lower until analysis.

-

-

Analysis: Serum Growth Hormone concentrations are quantified using a Radioimmunoassay (RIA).[12] The principle of RIA involves competition between unlabeled GH in the sample and a fixed amount of radiolabeled GH (e.g., with ¹²⁵I) for a limited number of binding sites on a specific anti-GH antibody.[7][8][16] The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of GH in the sample. A standard curve is generated to determine the GH concentrations in the unknown samples.[16]

Conclusion and Future Directions

L-arginine L-pyroglutamate presents a compelling profile as a bioactive compound with multifaceted effects on human physiology. The L-arginine moiety's role as a nitric oxide precursor provides a clear mechanism for its circulatory benefits, which may extend to cognitive health through enhanced cerebral perfusion. Concurrently, its demonstrated ability to stimulate Growth Hormone release via hypothalamic pathways highlights its potential in endocrinological applications. The L-pyroglutamate component adds a distinct nootropic dimension, with evidence pointing towards the modulation of critical neurotransmitter systems including GABA and acetylcholine.

For drug development professionals, the synergistic potential of these two components warrants further investigation. Future research should focus on:

-

Conducting robust, placebo-controlled clinical trials specifically with L-arginine L-pyroglutamate to quantify its nootropic effects on memory, focus, and executive function using standardized neuropsychological tests.

-

Elucidating the precise molecular interactions of L-pyroglutamate at the glutamate receptor and detailing the downstream signaling cascade that leads to GABA and acetylcholine release.

-

Investigating the pharmacokinetics and bioavailability of the combined L-arginine L-pyroglutamate molecule to optimize dosing strategies.

-

Exploring the long-term safety and efficacy of supplementation in diverse populations.

By addressing these areas, the scientific community can fully characterize the therapeutic potential of L-arginine L-pyroglutamate and pave the way for its application in both nutritional supplements and targeted pharmaceutical interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. US20050143343A1 - Nutritional supplement for enhancing the production and effect of natural human growth hormone - Google Patents [patents.google.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Glutamate Inhibits GABA Excitatory Activity in Developing Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US10292964B2 - Compositions for increasing human growth hormone levels - Google Patents [patents.google.com]

- 7. Serum growth hormone levels measured by radioimmunoassay and radioreceptor assay: a useful diagnostic tool in children with growth disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Increased human growth hormone following oral consumption of an amino acid supplement: results of a randomized, placebo-controlled, double-blind, crossover study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Arginine Improves Cognitive Impairment in Hypertensive Frail Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-Arginine Improves Cognitive Impairment in Hypertensive Frail Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioimmunoassay for human growth hormone using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Growth Hormone Stimulation Testing: To Test or Not to Test? That Is One of the Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. smj.sma.org.sg [smj.sma.org.sg]

Arginine Pyroglutamate and its Role in Nitric Oxide Synthase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. The enzymatic production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which utilize L-arginine as a primary substrate. Arginine pyroglutamate (B8496135), a salt composed of the amino acid L-arginine and pyroglutamic acid, is often marketed as a nutritional supplement purported to enhance NO production. This assertion is predicated on the role of its L-arginine component.

This technical guide provides an in-depth exploration of the relationship between L-arginine and NOS activity, which forms the scientific basis for the putative effects of arginine pyroglutamate. Due to a significant lack of direct scientific literature and quantitative data specifically investigating this compound's effect on NOS activity, this document will focus on the well-established biochemistry of L-arginine as a NOS substrate. The potential for the pyroglutamate moiety to influence L-arginine's bioavailability is theoretically plausible but remains to be conclusively demonstrated in the context of NOS activity.[1]

We will delve into the kinetics of NOS with respect to L-arginine, the inhibitory mechanisms of L-arginine analogs, detailed experimental protocols for measuring NOS activity, and visual representations of the relevant biochemical pathways and experimental workflows.

The L-Arginine-Nitric Oxide Signaling Pathway

Nitric oxide is synthesized from the terminal guanidino nitrogen atom of L-arginine by the three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). This enzymatic reaction is a two-step oxidation process that consumes molecular oxygen and requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). The reaction yields L-citrulline as a co-product along with nitric oxide.

Once produced, nitric oxide, a highly diffusible gas, readily traverses cell membranes and activates its primary receptor, soluble guanylate cyclase (sGC). This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates most of the downstream effects of NO, such as smooth muscle relaxation and vasodilation.

Figure 1. L-Arginine to Nitric Oxide Signaling Pathway.

Quantitative Data: NOS Kinetics and Inhibition

The interaction between L-arginine and NOS isoforms, as well as the inhibitory effects of various L-arginine analogs, can be quantified through kinetic parameters such as the Michaelis-Menten constant (Km) and the inhibition constant (Ki).

Table 1: Michaelis-Menten Constants (Km) of L-Arginine for Nitric Oxide Synthase Isoforms

The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. Vmax values are highly dependent on experimental conditions such as enzyme purity and concentration, and thus are not presented here as standardized values.

| NOS Isoform | Species | Km Range (μmol/L) |

| nNOS | Human | 1.5 - 6.0 |

| Mouse | 1.3 - 1.4 | |

| Bovine | 2.0 - 3.3 | |

| Rat | 1.5 - 14 | |

| eNOS | Human | 0.9 - 4.4 |

| Mouse | 1.7 - 3.6 | |

| Bovine | 3.0 - 5.0 | |

| iNOS | Human | 2.2 - 22 |

| Mouse | 2.3 - 14 | |

| Rat | 19 - 32 | |

| Data compiled from a review of multiple studies.[2] |

Table 2: Inhibition Constants (Ki) of Selected L-Arginine Analogs for Nitric Oxide Synthase Isoforms

The Ki value is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor. The compounds listed are competitive inhibitors that compete with L-arginine for the active site of NOS.

| Inhibitor | Target NOS Isoform(s) | Reported Ki (μmol/L) |

| NG-Monomethyl-L-arginine (L-NMMA) | Non-specific | 1 - 10 (effective inhibitory concentration) |

| Asymmetric Dimethylarginine (ADMA) | nNOS | < 1 (potent) |

| iNOS | > 300 (weak) | |

| N5-(1-Iminoethyl)-L-ornithine (L-NIO) | Non-specific | Low micromolar affinity |

| Nω-Propyl-L-arginine (L-NPLA) | nNOS preference | Low micromolar affinity |

| Nω-Nitro-L-arginine (L-NNA) | eNOS and nNOS preference | Varies by study, generally low micromolar |

| Data compiled from a review of multiple studies.[2] |

Experimental Protocols

The activity of nitric oxide synthase can be determined through various direct and indirect methods. The two most common approaches involve the quantification of the stable end-products of NO (nitrite and nitrate) or the measurement of the co-product, L-citrulline.

Measurement of Nitrite (B80452)/Nitrate (B79036) using the Griess Assay

This colorimetric assay is an indirect method that measures the accumulation of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. For the determination of total NO production, nitrate (NO3-) must first be converted to nitrite, typically by the enzyme nitrate reductase.

Principle: The Griess reaction involves a two-step diazotization process. In an acidic medium, sulfanilamide (B372717) converts nitrite into a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound that can be quantified spectrophotometrically at ~540 nm.[1]

Materials:

-

Griess Reagent:

-

Solution A: Sulfanilamide in phosphoric acid

-

Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Nitrate Reductase and its cofactors (e.g., NADPH) for total NO measurement

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Sample Preparation: Cell culture supernatants, plasma, or tissue homogenates can be used. Samples should be deproteinized, for example, by ultrafiltration, to avoid interference.

-

Nitrate Reduction (for total NO): If measuring total NO production, incubate the samples with nitrate reductase and its necessary cofactors according to the manufacturer's instructions to convert nitrate to nitrite.

-

Griess Reaction: a. Pipette standards and samples into a 96-well plate. b. Add Solution A (sulfanilamide) to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add Solution B (N-(1-naphthyl)ethylenediamine) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm within 30 minutes.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve generated from the sodium nitrite standards.

Measurement of L-Citrulline Formation

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to radiolabeled L-citrulline.

Principle: The assay utilizes [3H]-L-arginine or [14C]-L-arginine as the substrate. After the enzymatic reaction, the positively charged radiolabeled L-arginine is separated from the neutral radiolabeled L-citrulline using a cation-exchange resin. The radioactivity of the eluate, which contains the L-citrulline, is then measured by liquid scintillation counting.[3][4]

Materials:

-

Radiolabeled L-arginine ([3H]- or [14C]-L-arginine)

-

NOS-containing sample (purified enzyme, cell lysate, or tissue homogenate)

-

Reaction buffer containing cofactors (NADPH, FAD, FMN, BH4, calmodulin, and Ca2+ for constitutive NOS isoforms)

-

Stop buffer (e.g., a low pH buffer with EDTA)

-

Cation-exchange resin (e.g., Dowex AG 50W-X8)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, radiolabeled L-arginine, and the NOS-containing sample.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding the stop buffer.

-

Separation: Apply the reaction mixture to a column containing the cation-exchange resin. The positively charged [3H]-L-arginine will bind to the resin, while the neutral [3H]-L-citrulline will flow through.

-

Elution and Measurement: Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation: The amount of L-citrulline produced is proportional to the measured radioactivity and is indicative of the NOS activity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the L-citrulline-based NOS activity assay.

Figure 2. Experimental Workflow for L-Citrulline-Based NOS Activity Assay.

Conclusion

The enzymatic activity of nitric oxide synthase is fundamentally dependent on the availability of its substrate, L-arginine. While this compound is a salt that delivers L-arginine, the current body of scientific literature does not provide specific evidence to suggest that the pyroglutamate moiety significantly alters the kinetics or regulatory mechanisms of NOS activity compared to L-arginine alone. The theoretical potential for altered bioavailability exists, but this requires dedicated investigation.

The information presented in this guide on NOS kinetics with L-arginine, the inhibitory profiles of L-arginine analogs, and the detailed experimental protocols for measuring NOS activity provides a robust framework for researchers and drug development professionals. A thorough understanding of these principles is essential for accurately interpreting experimental data and for the rational design of novel therapeutic agents targeting the L-arginine-nitric oxide pathway. Future research should aim to directly compare the effects of this compound and L-arginine on NOS activity in various experimental models to substantiate or refute the claims of enhanced efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Arginine Pyroglutamate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine pyroglutamate (B8496135), a salt composed of the amino acids L-arginine (B1665763) and L-pyroglutamic acid, has garnered interest for its potential nootropic and physiological effects. However, a comprehensive understanding of its pharmacokinetic profile in animal models remains a significant knowledge gap in the scientific literature. This technical guide synthesizes the available data on the pharmacokinetics of its constituent components, L-arginine and pyroglutamic acid, to provide a foundational understanding for researchers. It is hypothesized that arginine pyroglutamate dissociates into L-arginine and pyroglutamic acid in vivo, and thus, its pharmacokinetic properties are likely a composite of these two molecules. This guide presents quantitative data from preclinical studies on L-arginine, details relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows to facilitate future research in this area.

Introduction

L-arginine is a semi-essential amino acid with diverse physiological roles, most notably as a precursor to nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[1] Its therapeutic potential has led to the development of various salt forms to potentially enhance its stability, bioavailability, or efficacy. This compound is one such salt, combining L-arginine with pyroglutamic acid, a cyclic derivative of glutamic acid found naturally in the brain and other tissues.[2]

While some studies suggest that the specific pharmacokinetic properties of this compound may contribute to its observed effects on the central nervous system (CNS) in rats, a detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) is not currently available in published literature.[3] This guide aims to bridge this gap by providing a thorough review of the pharmacokinetics of L-arginine in various animal models, which is presumed to be the primary driver of the pharmacological activity of the arginine moiety of the salt. Additionally, available information on the pharmacokinetics of pyroglutamic acid is presented.

Chemistry and In Vivo Dissociation Hypothesis

This compound is an ionic salt formed from the basic amino acid L-arginine and the acidic pyroglutamic acid.[4] It is soluble in water.[4] Given its salt nature, it is highly probable that upon oral or parenteral administration, this compound rapidly dissociates into free L-arginine and pyroglutamic acid in the physiological environment of the gastrointestinal tract or bloodstream. This hypothesis is foundational to the subsequent sections of this guide, which will review the pharmacokinetics of each component individually.

Pharmacokinetics of L-Arginine in Animal Models

The pharmacokinetics of L-arginine have been extensively studied in several animal species. It is generally characterized by rapid absorption and metabolism.[5]

Absorption

Following oral administration, L-arginine is absorbed from the small intestine. The bioavailability of oral L-arginine can be variable and is influenced by dose and the presence of other amino acids that may compete for the same transporters.[6]

Distribution

L-arginine is distributed throughout the body and is taken up by various tissues. Studies in rats have shown that administration of L-arginine leads to increased concentrations in both plasma and the brain.[7] The transport of L-arginine across the blood-brain barrier is a saturable process.

Metabolism

L-arginine is metabolized through several key pathways, with the arginase and nitric oxide synthase (NOS) pathways being the most prominent. Arginase converts L-arginine to ornithine and urea, while NOS metabolizes L-arginine to L-citrulline and nitric oxide. The clearance of supplemental arginine is rapid, with plasma concentrations typically returning to baseline within 4-5 hours after administration in pigs, rats, and sheep.[5]

Excretion

Renal excretion of unchanged L-arginine is generally low, as it is efficiently reabsorbed in the kidneys.

Quantitative Pharmacokinetic Data for L-Arginine

The following tables summarize key pharmacokinetic parameters for L-arginine in various animal models as reported in the literature.

| Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |

| Rat | 1000 mg/kg/h IV infusion for 6h | Not applicable | Not applicable | Not applicable | [7] |

| Pig (neonatal) | 0.62 g/kg/day (enteral) | Data not provided | Data not provided | Data not provided | [5] |

| Pig (growing) | 0.32 g/kg/day (enteral) | Data not provided | Data not provided | Data not provided | [5] |

| Pig (pregnant) | 0.21 g/kg/day (enteral) | Data not provided | Data not provided | Data not provided | [5] |

| Sheep (pregnant) | 0.081 g/kg/day IV | Data not provided | Data not provided | Not applicable | [5] |

| Human Volunteers | 10 g oral | 50.0 ± 13.4 | 1 | ~20 | [8] |

| Human Volunteers | 30 g IV | 1390 ± 596 | End of infusion | Not applicable | [8] |

Note: Direct comparative studies of this compound are lacking. The data presented is for L-arginine or its hydrochloride salt.

Pharmacokinetics of Pyroglutamic Acid in Animal Models

Pyroglutamic acid is a metabolite of the glutathione (B108866) cycle.[2] While its pharmacokinetics are less extensively studied than L-arginine, it is known to be present in the brain and may have neuromodulatory effects. Studies on the pharmacokinetics of pyroglutamic acid, particularly after oral administration, are limited. It is generally considered safe.

| Animal Model | Dose & Route | Cmax | Tmax | Bioavailability (%) | Reference |

| Data not available |

Note: There is a significant lack of publicly available, quantitative pharmacokinetic data for pyroglutamic acid in animal models following oral administration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. The following are generalized protocols based on studies of L-arginine that can be adapted for this compound research.

Animal Models and Husbandry

Studies on L-arginine pharmacokinetics have utilized various animal models, including Sprague-Dawley rats, pigs, and sheep.[5][7] Animals are typically housed in controlled environments with regulated light-dark cycles and access to standard chow and water, except when fasting is required for the experiment.

Drug Administration

-

Oral Administration: this compound can be dissolved in a suitable vehicle (e.g., water or saline) and administered via oral gavage.

-

Intravenous Administration: For determining absolute bioavailability, a solution of this compound can be administered intravenously, typically through a cannulated vein (e.g., jugular or femoral vein).

Sample Collection

Blood samples are collected at predetermined time points following drug administration. Serial blood samples can be obtained via cannulation of an artery or vein (e.g., carotid artery or tail vein in rats). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Quantification of L-arginine and pyroglutamic acid in plasma samples is typically performed using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection (LC-MS/MS).[9][10] These methods offer high sensitivity and specificity.

Visualizations: Signaling Pathways and Experimental Workflows

L-Arginine Metabolic Pathways

The following diagram illustrates the major metabolic pathways of L-arginine.

Caption: Major metabolic pathways of L-arginine.

Experimental Workflow for a Pharmacokinetic Study

The diagram below outlines a typical workflow for an animal pharmacokinetic study.

References

- 1. Arginine: New Insights into Growth Performance and Urinary Metabolomic Profiles of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. Chemistry and pharmacology of this compound. Analysis of its effects on the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Arginine L-pyroglutamate - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics and safety of arginine supplementation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of arginine and related amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of L-arginine in rats: a model of stimulated neuronal nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Pharmacokinetics of L-arginine during chronic administration to patients with hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Effect of Arginine Pyroglutamate and Lysine on Growth Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of arginine pyroglutamate (B8496135), particularly in combination with lysine (B10760008), on the secretion of human growth hormone (GH). It synthesizes findings from key clinical studies, detailing the experimental protocols, quantitative outcomes, and the proposed physiological mechanisms of action. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating secretagogues for growth hormone.

Introduction

Growth hormone (GH), a polypeptide hormone secreted by the anterior pituitary gland, is a critical regulator of somatic growth and metabolism. Its pulsatile release is primarily governed by the interplay of hypothalamic growth hormone-releasing hormone (GHRH) and somatostatin (B550006) (SST), which stimulate and inhibit its secretion, respectively.[1][2] Various physiological and pharmacological stimuli, including certain amino acids, have been shown to modulate GH release. Notably, the combination of arginine pyroglutamate and lysine hydrochloride has been reported to have a synergistic and potent stimulatory effect on GH secretion.[3][4] This guide will explore the scientific evidence supporting this effect, the methodologies used in its investigation, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound and lysine on GH secretion.

Table 1: Summary of Clinical Trials on this compound and Lysine Combination

| Study | Subjects | Dosage | Baseline GH (ng/mL) | Peak GH (ng/mL) | Time to Peak (minutes) | Fold Increase |

| Isidori et al. (1981)[3][4][5] | 15 healthy males (age not specified) | 1200 mg this compound + 1200 mg L-Lysine HCl | ~2.0 | ~18.0 | 90 | ~9x |

| Suminski et al. (1997)[6][7] | 16 resistance-trained males | 1500 mg L-Arginine + 1500 mg L-Lysine | Not specified | Significantly elevated vs. placebo at 60 min | 60 | 2.7x |

| Corpas et al. (1993)[8] | 8 healthy old men (69 ± 5 years) | 3g Arginine + 3g Lysine (twice daily for 14 days) | No significant change | No significant change | - | No significant change |

Table 2: Effects of Arginine Alone in Selected Studies

| Study | Subjects | Dosage | Baseline GH (ng/mL) | Peak GH (ng/mL) | Time to Peak (minutes) | Fold Increase |

| Isidori et al. (1981)[3][4][5] | 8 healthy males | 1200 mg this compound | ~2.0 | No significant change | - | - |

| Collier et al. (2005) | 8 healthy males | 5g L-Arginine | 0.67 | 3.9 | 60 | ~5.8x |

| Collier et al. (2005) | 8 healthy males | 9g L-Arginine | 2.0 | 6.4 | 60 | ~3.2x |

| O'Connor et al. (2020)[9][10][11] | 30 healthy young males | 10g L-Arginine | ~0.14 | ~0.41 (at 24h) | 24 hours | ~2.9x |

Experimental Protocols

The methodologies employed in the foundational and subsequent studies are crucial for the interpretation of their results.

Subject Population and Preparation

-

Isidori et al. (1981): The seminal study involved 15 healthy male volunteers.[3][4] Subjects were required to fast overnight prior to the experiment.

-

Suminski et al. (1997): This study used 16 healthy, resistance-trained men.[6]

-

General Considerations: Most studies utilize healthy, non-obese male subjects to minimize variability in GH secretion due to gender, age, and body composition. An overnight fast is a standard prerequisite to establish a stable baseline GH level.

Administration of Amino Acids

-

Isidori et al. (1981): A single oral dose of 1200 mg of this compound and 1200 mg of L-lysine hydrochloride was administered on an empty stomach.[3][5]

-

Suminski et al. (1997): Oral ingestion of 1500 mg of L-arginine and 1500 mg of L-lysine.[6]

-

Control Groups: Placebo controls are essential. In some studies, the amino acids were also administered individually to assess their independent effects.[3][4]

Blood Sampling and Hormone Analysis

-

Blood Collection: Venous blood samples are typically collected via an indwelling catheter at baseline (before administration) and at regular intervals post-administration (e.g., 30, 60, 90, and 120 minutes).[3][5]

-

Hormone Measurement:

-

Radioimmunoassay (RIA): The original study by Isidori et al. used RIA to measure immunoreactive GH levels.[3][5] This technique utilizes radiolabeled hormones to compete with the hormone in the sample for antibody binding sites.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Modern studies often employ ELISA for GH quantification.[12][13][14][15] This method involves an enzyme-linked antibody and a substrate that produces a measurable color change, proportional to the hormone concentration.

-

Radioreceptor Assay (RRA): To assess the biological activity of the secreted GH, Isidori et al. also utilized an RRA, which measures the hormone's ability to bind to its specific receptors.[3][5]

-

Signaling Pathways and Mechanism of Action

The stimulatory effect of arginine, particularly in combination with lysine, on GH secretion is believed to be mediated primarily through the central nervous system.

The Hypothalamic-Pituitary-Growth Hormone Axis

Growth hormone secretion is regulated by a complex interplay of hormones originating from the hypothalamus and peripheral feedback signals.

Caption: The Hypothalamic-Pituitary-Growth Hormone Axis.

Proposed Mechanism of this compound and Lysine

The leading hypothesis for the GH-releasing action of arginine is the inhibition of hypothalamic somatostatin release.[7][16][17] By suppressing this inhibitory signal, the stimulatory effect of GHRH on the anterior pituitary is unopposed, leading to a significant surge in GH secretion. The synergistic effect observed with lysine suggests that it may potentiate this action, although the precise mechanism of this synergy is not fully elucidated. The pyroglutamate form of arginine is thought to be crucial due to its potential to cross the blood-brain barrier more effectively than other forms of arginine, allowing it to act directly on the hypothalamus.[18][19][20][21]

Caption: Proposed Mechanism of this compound and Lysine on GH Secretion.

Discussion and Future Directions

The study by Isidori et al. (1981) demonstrated a remarkable, synergistic effect of oral this compound and lysine on GH secretion in young, healthy males.[3][4] This effect was specific to the combination of these two amino acids, as neither showed significant activity when administered alone.[3][4] However, it is important to note that subsequent research has yielded mixed results. For instance, a study on elderly men did not find a significant increase in GH or IGF-1 levels after 14 days of supplementation with arginine and lysine, suggesting that the responsiveness of the somatotropic axis to this stimulus may decline with age.[8] Furthermore, the timing of administration relative to factors like exercise can influence the outcome.[6]

Future research should aim to:

-

Elucidate the precise molecular mechanisms underlying the synergistic action of arginine and lysine.

-

Investigate the efficacy of this combination in different populations, including women, individuals with GH deficiency, and different age groups, using larger sample sizes.

-

Conduct long-term studies to assess the effects on body composition, muscle mass, and other physiological parameters.

-

Explore the pharmacokinetics of this compound to confirm its enhanced transport across the blood-brain barrier.

Conclusion

The combination of this compound and lysine has been shown to be a potent oral stimulus for growth hormone secretion in some studies, particularly in young, healthy males. The proposed mechanism involves the inhibition of hypothalamic somatostatin, leading to an unopposed stimulation of the anterior pituitary by GHRH. While the initial findings are compelling, further research is required to fully understand the scope of its efficacy and the nuances of its mechanism of action. This information is critical for the potential development of novel therapeutic strategies for conditions related to growth hormone deficiency.

References

- 1. Hypothalamic–pituitary–somatotropic axis - Wikipedia [en.wikipedia.org]

- 2. An appetite for growth: The role of the hypothalamic – pituitary – growth hormone axis in energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hghformulation.com [hghformulation.com]

- 4. A study of growth hormone release in man after oral administration of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

- 6. Acute effect of amino acid ingestion and resistance exercise on plasma growth hormone concentration in young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ergogenic Potential of Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral arginine-lysine does not increase growth hormone or insulin-like growth factor-I in old men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute Arginine Supplementation Is Associated with Increased Growth Hormone in Younger Healthy Males: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of acute arginine supplementation on neuroendocrine, metabolic, cardiovascular, and mood outcomes in younger men: A double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaypro.com [assaypro.com]

- 13. novamedline.com [novamedline.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. ELISA for Determination of Human Growth Hormone: Recognition of Helix 4 Epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arginine stimulates growth hormone secretion by suppressing endogenous somatostatin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endogenous Somatostatin Is Critical in Regulating the Acute Effects of l-Arginine on Growth Hormone and Insulin Release in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. How Glutamate Is Managed by the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alzheimer's May Be Linked To Arginine Deprivation, But Supplements Won't Help [medicaldaily.com]

- 21. How Glutamate Is Managed by the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake Mechanisms of Arginine Pyroglutamate

Executive Summary

Arginine pyroglutamate (B8496135) is a compound formed by the ionic bonding of L-arginine (B1665763) and L-pyroglutamate. While it is utilized in cosmetic and nutritional applications, dedicated research on its specific cellular uptake mechanisms is not extensively documented. This guide synthesizes information on the well-established transport pathways for its constituent molecules—L-arginine and L-pyroglutamate—and considers its potential transport as a dipeptide-like molecule. We hypothesize that the cellular uptake of arginine pyroglutamate is likely mediated by a combination of transporter systems responsible for cationic amino acids and dipeptides, alongside non-specific bulk-flow endocytic pathways. This document provides a detailed overview of these potential mechanisms, relevant quantitative data from related molecules, experimental protocols for investigation, and visual diagrams of the involved pathways and workflows.

Introduction

Understanding the cellular uptake of therapeutic and nutritional compounds is fundamental for drug development and biomedical research. This compound presents an interesting case due to its composition. L-arginine is a conditionally essential amino acid with critical roles in protein synthesis, nitric oxide production, and immune function.[1][2] Its transport into cells is a well-regulated process. L-pyroglutamate (also known as 5-oxoproline) is an amino acid derivative and a metabolite in the glutathione (B108866) cycle.[3]

Given the absence of direct studies on this compound uptake, this paper outlines the most probable transport mechanisms by examining the known pathways for its components and related molecules.

Hypothesized Cellular Uptake Pathways

The uptake of this compound is likely not a single mechanism but a combination of several pathways, depending on cell type and physiological conditions. The primary hypothesized routes are:

-

Transporter-Mediated Uptake:

-

Cationic Amino Acid Transporters (CATs): Due to the presence of the positively charged L-arginine, the CAT family of transporters (gene family SLC7) is a primary candidate.[4][5]

-

Proton-Coupled Oligopeptide Transporters (POTs): The peptide-like structure of this compound suggests potential interaction with di/tri-peptide transporters like PepT1 and PepT2 (gene family SLC15).[6][7]

-

Monocarboxylate Transporters: The pyroglutamate moiety could be recognized by transporters such as SLC5A8, which handles pyroglutamate.[8]

-

-

Endocytic Pathways:

Transporter-Mediated Uptake Mechanisms

Cationic Amino Acid Transporters (CATs) - The SLC7 Family

The SLC7 family is responsible for the transport of cationic amino acids such as arginine, lysine, and ornithine.[12][13] These transporters, particularly the CAT-1, CAT-2A, CAT-2B, and CAT-3 isoforms, are the main entry route for cationic amino acids in most cells.[4][14] They function as facilitated diffusers and are crucial for processes like nitric oxide synthesis by supplying L-arginine to nitric oxide synthase (NOS).[1][15]

-

Mechanism: CAT transporters mediate the bidirectional transport of cationic amino acids. This process is electrogenic, involving the net movement of a positive charge.[16]

-

Relevance to this compound: The arginine component of the molecule makes it a likely substrate for CAT transporters. The transporter would recognize the cationic side chain of arginine.

Diagram: Hypothesized Transporter-Mediated Uptake

Caption: Potential transporter-mediated uptake routes for this compound.

Peptide Transporters (PEPT1 & PEPT2) - The SLC15 Family

The SLC15 family, including PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are proton-coupled oligopeptide transporters that mediate the uptake of di- and tripeptides.[17][18][19] They are known for their broad substrate specificity, transporting a wide range of peptide-like drugs.[6][20][21]

-

Mechanism: These transporters use an inwardly directed proton gradient to drive the uptake of substrates against their concentration gradient.[7]

-

Characteristics:

-

Relevance to this compound: The structure of this compound, with a peptide-like linkage, makes it a plausible candidate for recognition and transport by PEPT1 or PEPT2.

Monocarboxylate Transporter - SLC5A8

SLC5A8 is a sodium-coupled monocarboxylate transporter that has been shown to transport pyroglutamate.[8]

-

Mechanism: It mediates the Na+-dependent, electrogenic transport of pyroglutamate.[8]

-

Relevance to this compound: It is possible that SLC5A8 could recognize and transport the pyroglutamate portion of the molecule, or transport pyroglutamate following extracellular dissociation from arginine.

Endocytic Uptake Mechanisms

Macropinocytosis

Macropinocytosis is a form of fluid-phase endocytosis where the cell internalizes large volumes of extracellular fluid in vesicles called macropinosomes.[9][11] This process is generally non-selective and serves as a nutrient-scavenging pathway, particularly in cancer cells and immune cells.[9][10][23]

-

Mechanism: It is an actin-dependent process that does not require coat proteins like clathrin.[11] The internalized fluid and its solutes are delivered to lysosomes for degradation and utilization.

-

Relevance to this compound: In the absence of specific high-affinity transporters or at high extracellular concentrations, macropinocytosis could represent a significant pathway for this compound internalization.[24][25]

Diagram: Macropinocytosis Pathway

Caption: General workflow of macropinocytosis for nutrient uptake.

Quantitative Data Summary

Direct kinetic data for this compound transport is unavailable. The following tables summarize kinetic parameters for L-arginine and representative dipeptide/pyroglutamate transporters to provide a reference for potential transport efficiency.

Table 1: Kinetic Parameters for L-Arginine Transporters

| Transporter System | Cell Type / Model | K_m (μM) | V_max (nmol/min/mg protein or similar) | Reference(s) |

|---|---|---|---|---|

| System y+ (CAT-1/2) | Rabbit Alveolar Macrophages | 320 - 650 | V_max increased >5-fold with PMA treatment | [26] |

| System y+L | Human Endothelial Progenitor Cells | 4.8 - 6.1 (high affinity) | Not specified | [27] |

| System y+ | Human Endothelial Progenitor Cells | 85.1 - 95.1 (medium affinity) | Not specified | [27] |

| System y+L | Human Umbilical Vein Endothelial Cells | 42 | Not specified | [16] |

| System y+ | Mouse Frontal Cortex | 29.07 ± 7.19 | 0.307 ± 0.017 nmol/min/g |[28] |

Table 2: Kinetic Parameters for Peptide and Pyroglutamate Transporters

| Transporter | Substrate | Cell Type / Model | K_m (mM) | Reference(s) |

|---|---|---|---|---|

| PEPT1 | Glycylsarcosine | Monkey Intestine | Not specified (transport rate provided) | [17] |

| PEPT2 | Glycylsarcosine | Mouse Bone Marrow Macrophages | 0.129 ± 0.032 | [29] |

| SLC5A8 | Pyroglutamate | Mammalian Cells (expressed) | 0.36 ± 0.04 | [8] |

| SLC5A8 | Pyroglutamate | Xenopus Oocytes (expressed) | 0.19 ± 0.01 |[8] |

Detailed Experimental Protocols

To investigate the specific uptake mechanisms of this compound, a series of experiments can be designed based on established methodologies for studying transporter function.

Protocol: Radiolabeled Substrate Uptake Assay

This is the foundational experiment to quantify transport activity.

-

Cell Culture: Plate the cells of interest (e.g., Caco-2 for intestinal models, HEK293 for transfected transporter studies) in 24-well plates and grow to confluence.

-

Preparation: Aspirate the culture medium and wash the cell monolayers twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH adjusted as needed, typically 6.0 for PEPT1 studies or 7.4 for CAT studies).

-

Uptake Initiation: Add the uptake buffer containing a known concentration of radiolabeled this compound (e.g., ³H- or ¹⁴C-labeled) and unlabeled this compound to achieve the desired final concentration.

-

Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 2, 5, 10, 15 minutes) to determine the linear range of uptake.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold uptake buffer to remove extracellular substrate.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Quantification:

-

Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Use another portion of the lysate to determine the total protein content using a standard assay (e.g., BCA or Bradford assay).

-

-

Data Analysis: Express the uptake rate as pmol or nmol of substrate per mg of protein per minute.

Protocol: Competitive Inhibition Assay

This experiment helps identify the transporters involved by testing known inhibitors or substrates.

-

Methodology: Follow the Radiolabeled Substrate Uptake Assay protocol as described above.

-

Inhibitor Addition: In the "Uptake Initiation" step, co-incubate the radiolabeled this compound with a high concentration (typically 10- to 100-fold excess) of a potential inhibitor.

-

Potential Inhibitors:

-

Data Analysis: Compare the uptake of radiolabeled this compound in the presence and absence of the inhibitor. A significant reduction in uptake suggests competition for the same transporter.

Diagram: Competitive Inhibition Assay Workflow

Caption: Workflow for a competitive inhibition uptake experiment.

Conclusion and Future Directions

While direct evidence is lacking, the cellular uptake of this compound can be rationally hypothesized to occur through a multi-pathway mechanism involving specific transporters and non-specific endocytosis. The arginine moiety strongly suggests involvement of the CAT (SLC7) family of transporters. The overall dipeptide-like structure points towards potential transport by the PEPT (SLC15) family. Finally, at higher concentrations or in specific cell types, bulk-flow endocytosis via macropinocytosis likely contributes to its internalization.

Future research should focus on direct experimental validation using the protocols outlined in this guide. Employing radiolabeled this compound in uptake and competitive inhibition assays with a panel of cell lines (e.g., intestinal, renal, endothelial, and immune cells) will be crucial. Further characterization using cells overexpressing specific transporters (e.g., CAT-1, PEPT1, PEPT2) or using siRNA to knock down their expression would provide definitive evidence and elucidate the primary pathways governing the cellular disposition of this compound. This knowledge is essential for optimizing its use in nutritional supplements and as a potential vehicle for drug delivery.

References

- 1. REGULATION OF CATIONIC AMINO ACID TRANSPORT: The Story of the CAT-1 Transporter | Annual Reviews [annualreviews.org]

- 2. benthamopenarchives.com [benthamopenarchives.com]

- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 4. Structure and function of cationic amino acid transporters (CATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proton-coupled oligopeptide transporter family SLC15: Physiological, pharmacological and pathological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium-coupled electrogenic transport of pyroglutamate (5-oxoproline) via SLC5A8, a monocarboxylate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Macropinocytosis: A Metabolic Adaptation to Nutrient Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. portlandpress.com [portlandpress.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure and Function of Cationic Amino Acid Transporters (CATs) - ProQuest [proquest.com]

- 15. CATs and HATs: the SLC7 family of amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transport of L-Arginine Related Cardiovascular Risk Markers | MDPI [mdpi.com]

- 17. Comparison of human and monkey peptide transporters: PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expression of the peptide transporters PepT1, PepT2, and PHT1 in the embryonic and posthatch chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SLC15A2 and SLC15A4 Mediate the Transport of Bacterially-Derived Di/Tripeptides to Enhance the NOD-Dependent Immune Response in Mouse Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. SLC15 family of peptide transporters | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 22. SLC15A2 Serves as a Novel Prognostic Biomarker and Target for Prostate Cancer | Anticancer Research [ar.iiarjournals.org]

- 23. babraham.ac.uk [babraham.ac.uk]

- 24. longdom.org [longdom.org]

- 25. journals.biologists.com [journals.biologists.com]

- 26. Activation of l-arginine transport by protein kinase C in rabbit, rat and mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Saturation kinetics and specificity of transporters for L-arginine and asymmetric dimethylarginine (ADMA) at the blood-brain and blood-CSF barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. L-arginine uptake and metabolism by lung macrophages and neutrophils following intratracheal instillation of silica in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Arginine Pyroglutamate: A Technical Guide to its History, Discovery, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine pyroglutamate (B8496135), a compound formed from the amino acid L-arginine and pyroglutamic acid, has garnered interest in various scientific fields for its potential physiological effects. This technical guide provides an in-depth exploration of the history, discovery, and scientific underpinnings of arginine pyroglutamate, with a focus on its physicochemical properties, synthesis, and biological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

History and Discovery

The history of this compound is intertwined with the individual discoveries of its constituent components, L-arginine and L-pyroglutamic acid.

L-Arginine: This semi-essential amino acid was first isolated in 1886 by the German chemist Ernst Schulze and his assistant Ernst Steiger from lupin seedlings.

L-Pyroglutamic Acid (Pidolic Acid): The formation of pyroglutamic acid by heating glutamic acid was first documented in 1882.[1] It is a naturally occurring metabolite in various biological systems.[1]

This compound: While a single "discoverer" of this compound is not explicitly named in the scientific literature, its first documented preparation and investigation for therapeutic purposes can be traced back to the early 1970s. A patent filed in 1973 outlines a procedure for the preparation of this compound, suggesting its emergence as a compound of interest for potential applications.[2] Subsequent research in the late 1970s began to explore its pharmacological properties. A notable study by Provenzano et al. in 1977 investigated the chemistry and pharmacology of this compound, particularly its effects on the central nervous system (CNS).[3]

A landmark study in 1981 by Isidori, Lo Monaco, and Cappa, though not using this compound specifically, significantly influenced the research trajectory of related compounds. This study demonstrated that the oral administration of a combination of L-arginine and L-lysine could provoke the release of pituitary somatotropin (growth hormone).[4][5] This finding spurred further investigation into the potential of amino acid combinations and their salts, like this compound, as secretagogues.

Physicochemical Properties

This compound is the salt formed from L-arginine and L-pyroglutamic acid.[6] It is also known by other names such as arginine pidolate and pirglutargine.[7]

| Property | Value | Reference |

| CAS Number | 56265-06-6 | [8] |

| Molecular Formula | C₁₁H₂₁N₅O₅ | [8] |

| Molecular Weight | 303.31 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8] |

| Taste | Sour | [6] |

| Solubility | Soluble in cold water | [6] |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of L-Arginine L-Pyroglutamate

-

Materials:

-

L-arginine

-

L-pyroglutamic acid

-

Deionized water

-

-

Procedure:

-

Dissolve equimolar amounts of L-arginine and L-pyroglutamic acid in deionized water.

-

Reflux the solution.

-

Evaporate the solvent under vacuum to yield the crystalline product.[9]

-

The resulting L-arginine L-pyroglutamate can be further purified by recrystallization.

-

In Vivo Assessment of Growth Hormone Release

The following protocol is a generalized procedure for an arginine stimulation test to assess growth hormone (GH) release, based on common clinical and research practices.

Experimental Protocol: Arginine Stimulation Test for Growth Hormone Release

-

Subject Preparation:

-

Subjects should fast overnight prior to the test.

-

An intravenous cannula is inserted for blood sampling.

-

-

Procedure:

-

Collect a baseline blood sample.

-

Administer an intravenous infusion of L-arginine hydrochloride (typically 0.5 g/kg body weight) over 30 minutes.

-

Collect blood samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the start of the infusion.

-

Measure growth hormone concentrations in the collected serum or plasma samples using a validated immunoassay (e.g., ELISA or RIA).

-

Biological Activity and Signaling Pathways

The primary biological activities of this compound are attributed to its constituent components, particularly L-arginine.

Growth Hormone Secretion

L-arginine is known to stimulate the release of growth hormone from the pituitary gland. The proposed mechanism involves the inhibition of somatostatin, a hormone that suppresses GH release.

Nitric Oxide Synthesis

L-arginine is a precursor to nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes. The enzyme nitric oxide synthase (NOS) catalyzes this reaction.

Pharmacokinetics

Studies suggest that the bioavailability of L-arginine may be influenced by the salt form in which it is administered.[10] While specific pharmacokinetic data for this compound is limited, the pyroglutamate moiety is theorized to potentially enhance the absorption and bioavailability of arginine compared to L-arginine alone, though this has not been conclusively demonstrated in the context of exercise performance.[11]

Conclusion

This compound, a salt of L-arginine and L-pyroglutamic acid, has a history of scientific inquiry dating back to the 1970s. While its discovery was not a singular event, its preparation and investigation for pharmacological purposes marked its entry into the scientific landscape. The biological effects of this compound are primarily attributed to the L-arginine component, which plays a key role in growth hormone secretion and nitric oxide synthesis. Further research is warranted to fully elucidate the potential synergistic effects and pharmacokinetic advantages of this specific salt form. This guide provides a foundational understanding for researchers and professionals engaged in the development of novel therapeutics and nutritional interventions.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. GB1421089A - this compound and a procedure for its preparation - Google Patents [patents.google.com]

- 3. Chemistry and pharmacology of this compound. Analysis of its effects on the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of growth hormone release in man after oral administration of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] A study of growth hormone release in man after oral administration of amino acids. | Semantic Scholar [semanticscholar.org]

- 6. L-Arginine L-pyroglutamate - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound-药物合成数据库 [drugfuture.com]

- 10. examine.com [examine.com]

- 11. caringsunshine.com [caringsunshine.com]

An In-depth Technical Guide to Arginine Pyroglutamate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine pyroglutamate (B8496135), a salt formed from the amino acids L-arginine and L-pyroglutamic acid, is a compound of increasing interest in the fields of neuroscience, sports nutrition, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of arginine pyroglutamate. Detailed experimental protocols for its analysis are presented, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Identification

This compound, also known as arginine pidolate, is an ionic salt resulting from the acid-base reaction between the basic amino acid L-arginine and the acidic amino acid L-pyroglutamic acid.[1] The structure consists of an L-arginine cation and an L-pyroglutamate anion held together by electrostatic interactions.

-

L-Arginine: A semi-essential amino acid characterized by a guanidinium (B1211019) group on its side chain, which is protonated at physiological pH, rendering it basic.

-

L-Pyroglutamic Acid: A cyclic derivative of glutamic acid, also known as 5-oxoproline, formed through the internal cyclization of a glutamic acid or glutamine residue.[2]

The chemical formula for this compound is C₁₁H₂₁N₅O₅, and its molar mass is 303.319 g/mol .[1]

Chemical Structure of this compound Components

Figure 1: Chemical structures of L-arginine and L-pyroglutamic acid.

Physicochemical Properties

This compound is a white to off-white crystalline solid with a sour taste and is odorless.[1][3] It is known to be soluble in water.[1][3] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₁H₂₁N₅O₅ | [1] |

| Molar Mass | 303.319 g/mol | [1] |

| Appearance | White, crystalline powder | [1][3] |

| Melting Point | 210 °C | [1] |

| Solubility in Water | Soluble | [1][3] |

| Flash Point | 201.2 °C | [1] |

| Density | ~1.43 g/cm³ | [4] |

| CAS Number | 56265-06-6 | [1] |

Solubility Profile